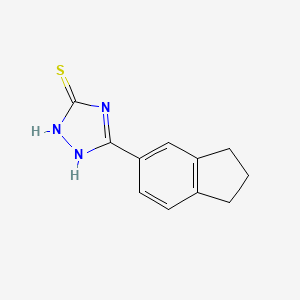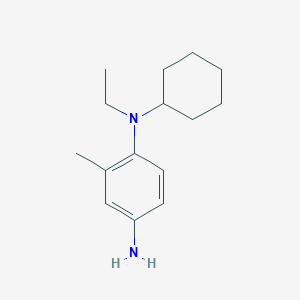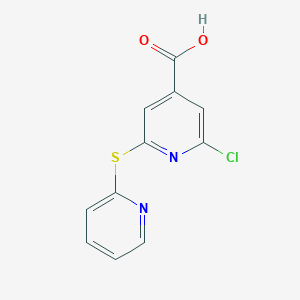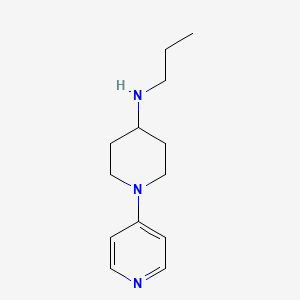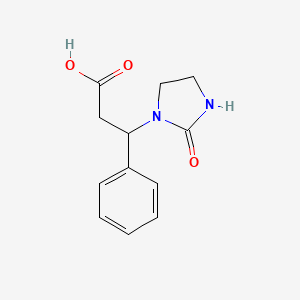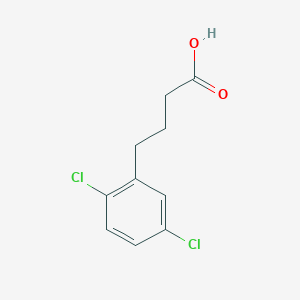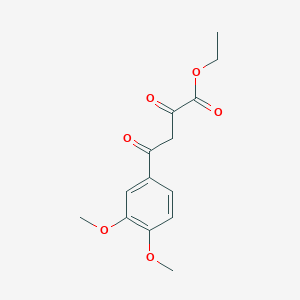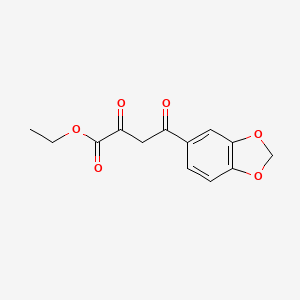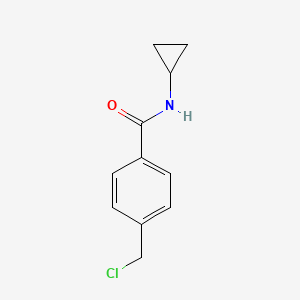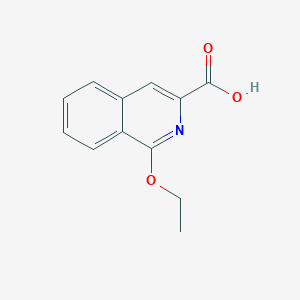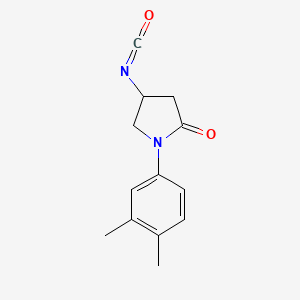
1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone
概要
説明
1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone is a chemical compound characterized by its unique structure, which includes a pyrrolidinone ring and an isocyanate group attached to a 3,4-dimethylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenyl isocyanate with 2-pyrrolidinone under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions: 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alcohols, amines, and water can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Ureas, carbamates, or other substituted isocyanates.
科学的研究の応用
1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of polymers and coatings due to its reactivity with various substrates.
作用機序
The mechanism by which 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone exerts its effects involves the interaction of its isocyanate group with nucleophiles. The isocyanate group can react with amines to form ureas, which are important in various biological and industrial processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone is unique due to its specific structural features. Similar compounds include:
1-(2,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone: Similar structure but with different positions of the methyl groups.
1-(3,4-Dimethylphenyl)-2-pyrrolidinone: Lacks the isocyanate group, resulting in different reactivity.
4-Isocyanato-2-pyrrolidinone: Does not have the dimethylphenyl group, leading to different chemical properties.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-isocyanatopyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-12(5-10(9)2)15-7-11(14-8-16)6-13(15)17/h3-5,11H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCMBVVLWSFYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


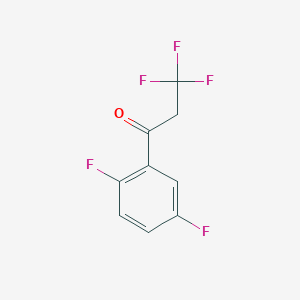
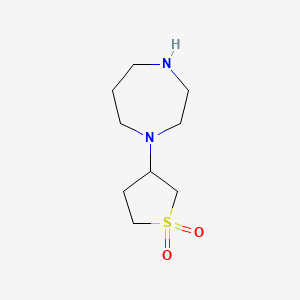
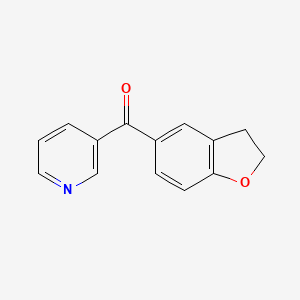
![3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1420004.png)
